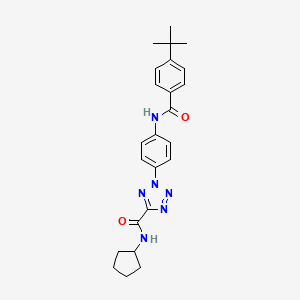
4-Methylsulfanylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methylsulfanylbutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2353872-12-3 . It has a molecular weight of 202.73 . The IUPAC name for this compound is 4-(methylthio)butane-1-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, like “this compound”, can be achieved through various methods. One common approach is the chlorosulfonation of S-alkyl isothiourea salts . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11ClO2S2/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Chemical Synthesis Applications
4-Methylsulfanylbutane-1-sulfonyl chloride has been investigated for its utility in chemical synthesis, particularly in the creation of novel organic compounds and materials. For example, research has demonstrated its role in the generation of trifluoromethyl thiolsulphonates through a novel tandem reaction. This process showcases broad functional group tolerance, indicating the compound's versatility in chemical synthesis applications (Yuewen Li et al., 2017).
Material Science and Engineering
In material science, this compound has been explored for the development of new materials with unique properties. For instance, it has been used in the synthesis of iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. These materials exhibit interesting behaviors, such as spin-crossover and crystallographic phase changes, which could have implications for electronic and magnetic applications (L. J. K. Cook et al., 2015).
Environmental and Analytical Chemistry
The compound has also found applications in the development of analytical methods for detecting and quantifying chemical species. A study demonstrated its role in generating broad specificity antibodies for sulfonamide antibiotics, leading to a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This application underscores the potential of this compound in environmental monitoring and food safety (J. Adrián et al., 2009).
Advanced Catalysis Research
Research has explored the use of this compound in catalysis, particularly in the context of improving the efficiency and selectivity of chemical reactions. For example, studies have investigated its utility in facilitating Friedel-Crafts sulfonylation reactions in unconventional reaction media, such as ionic liquids. This research highlights the compound's potential to enable more sustainable and efficient chemical manufacturing processes (S. Nara et al., 2001).
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .
Mode of Action
4-Methylsulfanylbutane-1-sulfonyl chloride likely undergoes a typical electrophilic aromatic substitution reaction . The compound, acting as an electrophile, forms a sigma-bond with the aromatic ring of the target molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .
Propriétés
IUPAC Name |
4-methylsulfanylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S2/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZPTPLIXHNMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)
![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)






![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)